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Hyfl O

Cat. No.: B1576366
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Description

Contextual Overview of Plant Cyclotides and Their Significance in Chemical Biology

Plant cyclotides are a family of naturally occurring macrocyclic peptides characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, forming a cystine knot motif uq.edu.aunih.govnih.gov. This unique structural framework confers exceptional stability against thermal, chemical, and enzymatic degradation, a property that distinguishes them from most linear peptides uq.edu.aunih.gov. Cyclotides are predominantly found in plants from the Violaceae (violet) and Rubiaceae (coffee) families, although they have also been identified in other families such as Cucurbitaceae, Fabaceae, and Solanaceae uq.edu.aunih.govdiva-portal.org.

The biological significance of cyclotides in plants is primarily attributed to their role in defense mechanisms against pests and pathogens, particularly insects nih.gov. Their bioactivity is often linked to their ability to interact with and disrupt biological membranes nih.gov.

In chemical biology, the remarkable stability and diverse bioactivities of cyclotides make them valuable tools for studying biological processes and promising scaffolds for the development of novel therapeutics uq.edu.aunih.gov. Their rigid structure is tolerant to sequence variations in the loops connecting the conserved cysteine residues, allowing for the grafting of epitopes or the modification of residues to alter or introduce new functions uq.edu.au.

Historical Perspective of Hyfl O Discovery and Initial Characterization

The discovery of cyclotides in the Hybanthus genus, which belongs to the Violaceae family, extended the known distribution of these cyclic peptides nih.gov. This compound is one of several cyclotides that have been identified and characterized from Hybanthus floribundus nih.govdiva-portal.org.

The initial characterization of cyclotides from plant sources typically involves extraction of peptides from plant material, followed by purification using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) diva-portal.orgcore.ac.ukresearchgate.net. The characterization of novel cyclotides, including those from Hybanthus floribundus, has relied on techniques such as mass spectrometry (MS) and tandem mass spectrometry (MS-MS) to determine their amino acid sequences diva-portal.orgcore.ac.ukresearchgate.net. Prior to MS-MS analysis for sequencing, the disulfide bonds are typically reduced and the free thiol groups are alkylated diva-portal.org. This process also helps confirm the presence of the characteristic six cysteine residues involved in the disulfide bonds of cyclotides diva-portal.org. In addition to peptide sequencing, the analysis of cDNA clones encoding cyclotide precursors has become a successful approach for identifying cyclotide sequences nih.govdiva-portal.org. This compound was identified through such studies investigating the diversity of cyclotides in Australian Hybanthus species nih.gov.

The sequence of this compound has been reported as:

Cyclotide NameSequence
This compoundCGETCVIFPCISAAFGCSCKDTVCYKN

This sequence, like those of other cyclotides, contains the conserved cysteine residues (indicated by C) that form the disulfide bonds characteristic of the cystine knot.

Research Trajectories and Academic Relevance of this compound Studies

The academic relevance of studying individual cyclotides like this compound lies within the broader context of understanding the diversity, evolution, biosynthesis, and potential applications of the cyclotide family. Research trajectories in this field include investigating the structural determinants of cyclotide stability and bioactivity, elucidating the complex biosynthetic pathways involving asparaginyl endopeptidases (AEPs), and exploring their interactions with biological membranes and specific protein targets uq.edu.aunih.govdiva-portal.org.

While detailed research specifically focused on the biological activities or mechanistic studies of this compound itself may not be as extensively documented as for some of the more widely studied cyclotides, its identification contributes valuable data to comparative studies of cyclotide sequences and properties within Hybanthus floribundus and the Violaceae family nih.govdiva-portal.org. The sequence information for this compound allows researchers to compare it with other known cyclotides to infer potential structural characteristics and hypothesize about its possible biological functions based on sequence similarity to cyclotides with known activities.

The study of cyclotides from diverse plant sources, including Hybanthus floribundus, continues to be academically relevant for uncovering novel peptide sequences, understanding the evolutionary pressures that shape cyclotide diversity, and expanding the library of stable peptide scaffolds available for various applications in chemical biology and peptide-based drug design diva-portal.orgcore.ac.uk. The discovery and characterization of cyclotides like this compound underscore the rich potential of plant biodiversity as a source of unique and valuable chemical compounds.

Properties

bioactivity

Antimicrobial

sequence

CGETCVIFPCISAAFGCSCKDTVCYKN

Origin of Product

United States

Isolation, Identification, and Natural Occurrence of Hyfl O

Botanical Source Identification: Hybanthus floribundus and Related Species

Cyclotides have been primarily identified in plants belonging to the Violaceae and Rubiaceae families, although they have also been found in other families such as Cucurbitaceae, Fabaceae, Solanaceae, and Apocynaceae. uq.edu.auacs.orgdiva-portal.orgresearchgate.netuq.edu.au The Violaceae family, which includes the Hybanthus genus, is recognized as a particularly rich source of cyclotides, with every species examined to date from this family reported to contain these peptides. acs.orgdiva-portal.orguq.edu.au Hybanthus floribundus, often referred to as Shrub Violet, has been specifically identified as containing a variety of cyclotides, including those designated with the "Hyfl" prefix, such as Hyfl A-P. diva-portal.orgnih.gov Other Hybanthus species, including Hybanthus calycinus, H. debilissimus, H. denticulatus, H. enneaspermus, H. epacroides, H. monopetalus, H. parviflorus, and H. stellarioides, have also been found to contain cyclotides. diva-portal.org

Methodological Approaches for Hyfl O Isolation from Plant Material

The isolation of cyclotides, including this compound, from plant material involves a series of extraction and chromatographic separation techniques aimed at obtaining pure peptides. healthbiotechpharm.orgnih.govcontractlaboratory.comdiva-portal.orgfrontiersin.orgmdpi.comacs.org

Extraction Techniques for Plant Peptides

Initial steps for cyclotide extraction typically involve using solvent mixtures to obtain crude plant extracts. Common solvents include aqueous methanol (B129727) or mixtures of methanol and dichloromethane. nih.govdiva-portal.orgresearchgate.netfrontiersin.orgmdpi.comacs.org For instance, plant material may be extracted with 60% methanol or a 1:1 mixture of methanol/dichloromethane. diva-portal.orgfrontiersin.org Maceration with continuous agitation for extended periods (e.g., 18-24 hours) is a frequently employed method. researchgate.netfrontiersin.org Following initial extraction, liquid-liquid partitioning, often against dichloromethane, can be used to defat the extract and separate the aqueous phase containing the cyclotides. diva-portal.orgfrontiersin.orgacs.org Solid-phase extraction (SPE), commonly using C18 material, is a crucial step for pre-purifying the extract and enriching the cyclotide content by removing more polar compounds. healthbiotechpharm.orgnih.govdiva-portal.orgresearchgate.netfrontiersin.orgmdpi.comacs.orgmdpi.com

Chromatographic Separation Strategies for this compound Purification

After initial extraction and enrichment, chromatographic techniques are essential for the separation and purification of individual cyclotides like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method used for this purpose. healthbiotechpharm.orgnih.govcontractlaboratory.comfrontiersin.orgnih.govdiva-portal.orgfrontiersin.orgmdpi.comacs.org Cyclotides, due to their hydrophobic nature, typically elute late under standard RP-HPLC conditions, which helps distinguish them from other plant constituents. frontiersin.orguq.edu.au Linear gradients of aqueous acetonitrile, often containing a small percentage of trifluoroacetic acid (TFA), are commonly used as the mobile phase. frontiersin.orgnih.govdiva-portal.orgfrontiersin.org Repetitive RP-HPLC may be necessary to achieve high purity. diva-portal.org Strong cation exchange chromatography (SCX) can also be incorporated into the purification scheme to remove small molecules like pigments and enhance cyclotide detection in downstream analysis. mdpi.com

Initial Spectroscopic and Mass Spectrometric Identification of this compound

The identification of cyclotides, including this compound, relies heavily on spectroscopic and mass spectrometric techniques. nih.govcontractlaboratory.comdiva-portal.orgacs.orgmdpi.comuq.edu.audiva-portal.org Mass spectrometry (MS), including techniques like LC-MS and MALDI-TOF MS, is a gold standard for determining the molecular weight of cyclotides and confirming the presence of cyclotide-like masses, typically ranging from 2500 to 4000 Da. contractlaboratory.comacs.orgresearchgate.netacs.orgmdpi.comuq.edu.au

De novo sequencing of cyclotides using tandem mass spectrometry (MS/MS) is complicated by their cyclic nature and the presence of the CCK motif. nih.govdiva-portal.orguq.edu.audiva-portal.org To overcome this, isolated cyclotides are typically subjected to reduction of disulfide bonds (e.g., using dithiothreitol (B142953) or TCEP) and alkylation of the free thiol groups (e.g., using iodoacetamide) to linearize the peptide and facilitate fragmentation for sequencing. nih.govdiva-portal.orguq.edu.audiva-portal.org This chemical modification results in a predictable mass increase (e.g., 348 Da for six cysteines alkylated with iodoacetamide), which can confirm the presence of six cysteine residues characteristic of cyclotides. uq.edu.audiva-portal.org Enzymatic digestion, often using enzymes like endoproteinase GluC or trypsin, is then performed on the linearized peptides to generate smaller fragments suitable for MS/MS analysis and sequence determination. nih.govdiva-portal.orgmdpi.comacs.orguq.edu.audiva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed three-dimensional structural information, including disulfide bond connectivity and conformational dynamics, which is valuable for complete structural elucidation and can support sequence determination, especially for ambiguous fragments from MS/MS. contractlaboratory.comdiva-portal.orgacs.orgdiva-portal.org

Diversity and Distribution of this compound and Related Cyclotides within Hybanthus Genus

The Hybanthus genus is a significant source of cyclotide diversity. Studies screening Australian Hybanthus species have revealed a wealth of cyclotide variation, with at least 246 new cyclotides identified across 11 sampled species. nih.gov Hybanthus floribundus itself is known to contain multiple cyclotides; for example, one study reported the presence of 16 cyclotides designated Hyfl A-P in H. floribundus. diva-portal.org this compound is one specific cyclotide within this diverse set found in H. floribundus. nih.gov

The distribution of cyclotides within Hybanthus species can vary, and individual species typically contain a unique set of cyclotides, ranging from one to 25 different peptides per species. uq.edu.au The presence and specific profile of cyclotides can be assessed using techniques like LC-MS, which provides data on the masses and retention times of the peptides present in plant extracts. nih.govuq.edu.au

Molecular Architecture and Advanced Structural Characterization of Hyfl O

Primary Amino Acid Sequence Analysis of Hyfl O

Determining the precise sequence of amino acids is a fundamental step in understanding the structure and potential function of any peptide. For cyclotides like this compound, this analysis reveals the linear arrangement of residues before cyclization and disulfide bond formation.

Sequence Determination Methodologies (e.g., Tandem Mass Spectrometry)

The primary amino acid sequence of cyclotides, including this compound, is typically determined using a combination of biochemical techniques, with tandem mass spectrometry (MS/MS) playing a crucial role. neuroquantology.comresearchgate.net Prior to MS/MS analysis, the cyclic peptide backbone must be linearized, often through chemical reduction and alkylation of the disulfide bonds, followed by enzymatic digestion into smaller, overlapping fragments. neuroquantology.com

Tandem mass spectrometry involves multiple stages of mass analysis. In the first stage, peptide ions are selected based on their mass-to-charge ratio (m/z). These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with neutral gas molecules. The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern, which corresponds to the breaking of peptide bonds, provides information about the amino acid sequence.

Other enzymatic cleavage methods, such as using endoproteinase Glu-C or trypsin, are also employed to generate suitable peptide fragments for sequencing by MS/MS or Edman degradation. neuroquantology.comresearchgate.net The analysis of these fragments allows for the reconstruction of the full-length amino acid sequence of the cyclotide.

Comparative Sequence Analysis with Other Cyclotides

Comparative sequence analysis of this compound with other known cyclotides reveals both conserved and variable regions. Cyclotides are characterized by the presence of six conserved cysteine residues, which are crucial for forming the disulfide bonds of the cystine knot. researchgate.netciteab.comnanobioletters.com The segments of the peptide backbone between these cysteine residues are referred to as loops (Loop 1 to Loop 6). researchgate.net

The sequence of this compound, as reported in comparative studies, includes these conserved cysteine residues at specific positions. neuroquantology.comfrontiersin.org Variations in the amino acid sequences within the loops contribute to the diversity observed among different cyclotides and can influence their specific biological activities. neuroquantology.com For instance, studies have highlighted novel amino acid substitutions in the loops of some Hyfl cyclotides compared to previously reported sequences, indicating the tolerance of the cyclotide framework to sequence variations in these regions. neuroquantology.com Comparative analysis helps in classifying cyclotides into subfamilies, such as the Möbius and bracelet subfamilies, based on sequence features like the presence or absence of a cis-proline residue in loop 5. citeab.comresearchgate.net

A representation of the amino acid sequence of this compound found in research is provided below. Note that partial sequences have been reported for some Hyfl cyclotides.

CyclotideSource PlantSequence
This compoundHybanthus floribundusCGETCVIFPCISAAFGCSCKDTVCYKN (partial)

Note: The sequence shown for this compound is partial as reported in one source.

Cyclic Backbone Topology and Conformation

A defining feature of this compound and other cyclotides is their cyclic peptide backbone, where the C-terminus is linked to the N-terminus via a peptide bond. This macrocyclic structure, combined with the disulfide bonds, confers exceptional stability. neuroquantology.comfrontiersin.orgciteab.comnanobioletters.com

Head-to-Tail Cyclization Mechanisms

The head-to-tail cyclization of cyclotides is a post-translational modification that occurs during their biosynthesis. This process is catalyzed by asparaginyl endopeptidases (AEPs), also known as legumain-like proteases. researchgate.net AEPs are cysteine proteases that typically function in protein cleavage, but in cyclotide biosynthesis, they mediate a ligation reaction. Instead of hydrolyzing a peptide bond using water, the AEP utilizes the amino group of the N-terminus of the precursor peptide to attack the C-terminal ester or thioester, forming a new peptide bond and creating the cyclic structure. This enzymatic cyclization is highly efficient and occurs within the plant cell.

Disulfide Bond Framework: The Cystine Knot Motif

A critical element of this compound's molecular architecture is its disulfide bond framework, which forms a characteristic cyclic cystine knot motif. neuroquantology.comnih.govfrontiersin.orgresearchgate.netciteab.comresearchgate.netnanobioletters.com This motif is a defining feature of cyclotides and is responsible for a significant portion of their structural rigidity and stability. researchgate.netciteab.com

The cystine knot motif in cyclotides is formed by three disulfide bonds between the six conserved cysteine residues. The disulfide connectivity in most cyclotides, including those from the Violaceae family, follows a specific pattern: Cys I-Cys IV, Cys II-Cys V, and Cys III-Cys VI, where the cysteine residues are numbered sequentially along the amino acid sequence. researchgate.netnanobioletters.com This arrangement creates a topological knot where two disulfide bonds and the connecting polypeptide segments form a ring, and the third disulfide bond passes through or is threaded through this ring. researchgate.netciteab.com

This knotted structure is distinct from other disulfide-rich proteins and provides exceptional resistance to unfolding and denaturation. citeab.com The formation of these disulfide bonds occurs during the folding process in the endoplasmic reticulum of the plant cell, catalyzed by protein disulfide isomerases and other oxidoreductases. The precise and consistent formation of this disulfide framework is essential for the mature cyclotide to adopt its stable and bioactive conformation. The cystine knot motif not only provides structural stability but also serves as a rigid scaffold that presents the intervening loops and their variable amino acid sequences for interaction with other molecules. neuroquantology.com

Disulfide Bond Mapping and Connectivity Determination

Disulfide mapping in cyclotides presents unique challenges due to their cyclic backbone and the close proximity of cysteine residues. Traditional methods often involve chemical reduction and alkylation of the disulfide bonds, followed by enzymatic digestion and mass spectrometry analysis of the resulting peptide fragments. For instance, chemical methods involving partial reduction and stepwise alkylation, coupled with mass spectrometry, have been successfully applied to determine the disulfide connectivity in cyclotides like kalata B1, unequivocally confirming the knotted arrangement. This approach allows for the identification of disulfide-linked peptides and, through careful analysis of fragment masses, the assignment of specific cysteine pairings.

Structural Implications of the Knotted Topology

A defining characteristic of cyclotides is the cyclic cystine knot (CCK) topology. nih.govresearchgate.netresearchgate.netuq.edu.auguidetopharmacology.org This motif is formed by two disulfide bonds and the intervening sections of the peptide backbone creating a ring, which is then threaded by the third disulfide bond. researchgate.netuq.edu.auguidetopharmacology.org In the case of cyclotides, the conserved disulfide connectivity is Cys I-Cys IV, Cys II-Cys V, and Cys III-Cys VI, where the Roman numerals indicate the sequential position of the cysteine residues in the peptide chain. researchgate.netuq.edu.auguidetopharmacology.org

This knotted topology confers exceptional structural rigidity and stability to cyclotides, making them highly resistant to thermal, chemical, and enzymatic degradation. nih.govresearchgate.netresearchgate.netuq.edu.auguidetopharmacology.org The interlocked nature of the disulfide bonds and the cyclic backbone restricts the conformational freedom of the peptide chain, locking it into a defined and robust fold. researchgate.netuq.edu.au This inherent stability is a key feature that distinguishes cyclotides from many linear peptides.

Solution-State and Solid-State Structural Elucidation of this compound

Determining the three-dimensional structure of this compound in different environments provides valuable insights into its conformational behavior and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying cyclotide structures in solution, while X-ray crystallography can provide high-resolution structural details in the solid state, although its application to cyclotides has historically been challenging. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of cyclotides in solution. nih.govnih.gov It provides detailed information about the conformation, dynamics, and interactions of the peptide. nih.gov Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are routinely used to assign resonances, determine dihedral angles, and identify through-space connectivities, which are then used to calculate the three-dimensional structure. nih.gov

NMR is particularly valuable for studying the conformational flexibility of cyclotides and analyzing their energy landscapes in solution. Chemical shifts observed in the NMR spectra are highly sensitive to the local electronic environment of the nuclei and can provide insights into the secondary structure elements, such as beta-sheets, which are characteristic of cyclotides. While specific NMR data for this compound is not detailed in the provided results, NMR has played a predominant role in determining the structures of many cyclotides, including the prototypic cyclotide kalata B1. Challenges in NMR studies of cyclotides can include the requirement for relatively high sample concentrations and purity. nih.gov

X-ray Crystallography Studies (Applied to Related Cyclotides)

X-ray crystallography provides atomic-resolution structural information from crystallized molecules. While it offers higher resolution compared to NMR in many cases, obtaining diffraction-quality crystals of cyclotides has historically been difficult due to their small size and rigid, compact structure.

Despite these challenges, X-ray crystal structures of related cyclotides, such as varv F, have been successfully determined. These studies have been instrumental in confirming the cyclic backbone and the cyclic cystine knot topology observed in solution structures. X-ray crystallography provides precise details about bond lengths, angles, and non-covalent interactions, such as hydrogen bond networks, which contribute to the exceptional stability of the cyclotide fold. Recent advances, such as racemic crystallography, have helped overcome some of the crystallization hurdles for cyclotides, opening up new possibilities for obtaining high-resolution solid-state structures. The structural information gained from X-ray studies on related cyclotides is directly relevant to understanding the conserved structural principles that govern the fold of this compound.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations are powerful complementary tools for investigating the structural properties and dynamic behavior of molecules like this compound at an atomic level. These methods can provide insights that are difficult to obtain solely through experimental techniques.

Conformational Sampling and Energy Landscape Analysis

Molecular dynamics simulations allow researchers to observe the time-dependent behavior of a molecule by simulating the movements of its atoms according to the laws of physics. For cyclotides, MD simulations can be used to explore the conformational space accessible to the peptide, even with its constrained structure. This involves sampling different possible three-dimensional arrangements (conformations) that the molecule can adopt.

Based on the conducted research, the name "this compound" primarily appears in the context of "Hyflo Super-Cel," which is identified as a grade of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock composed mainly of the fossilized remains of diatoms. Chemically, diatomaceous earth is predominantly silicon dioxide (SiO2).

While "Hyflo Super-Cel" is widely used in various applications, particularly as a filter aid in chemical processes, including the purification of pharmaceutical intermediates google.comgoogle.commdpi.com, the available information focuses on its bulk properties and applications rather than the detailed molecular architecture, dynamic behavior, flexibility, or specific in silico modeling of a discrete chemical compound named "this compound" as suggested by the provided outline sections.

The outline sections 3.5.2 (Prediction of Dynamic Behavior and Flexibility) and 3.5.3 (In Silico Modeling of Structural Stability) typically pertain to the study of discrete molecules or well-defined molecular structures using computational methods. Diatomaceous earth, being a complex porous material composed of amorphous and crystalline silica, is generally characterized and modeled at a macroscopic or mesoscopic level concerning its physical properties like surface area, pore size distribution, and filtration efficiency, rather than the dynamic behavior or flexibility of individual molecules within its structure in the context implied by the outline.

Biosynthesis and Genetic Regulation of Hyfl O

Post-Translational Processing Pathways for Hyfl O Maturation

The maturation of this compound from its linear precursor involves several critical post-translational processing steps. These modifications are essential for achieving the characteristic cyclic structure and the correct formation of disulfide bonds, which are fundamental to the peptide's stability and biological activity. Post-translational modifications are crucial for increasing the functional diversity of proteins and can involve the addition of functional groups, proteolytic cleavage, or degradation. thermofisher.comabcam.comnews-medical.net

Precursor Peptide Identification and Characterization

Cyclotides are synthesized as larger precursor proteins, typically consisting of a signal peptide, a pro-region, the mature cyclotide domain, and a C-terminal tail. The mature cyclotide sequence, such as that of this compound, is embedded within this precursor. While specific detailed research findings on the precursor peptide sequence solely for this compound are limited in the provided results, studies on other cyclotides from Hybanthus species provide insights into their general structure. For instance, sequences like Hyfl P, Hyfl A-C, Hyfl E, and Hyfl F have been characterized, revealing conserved cysteine residues that are critical for disulfide bond formation. nih.govgoogle.com The identification and characterization of these precursor peptides typically involve techniques such as cDNA sequencing and mass spectrometry to determine the amino acid sequence and identify cleavage sites. researchgate.net

A partial sequence for this compound has been reported as CGETCVIFPCISAAFGCSCKDTVCYKN. google.com This sequence includes cysteine residues (C), which are key to disulfide bond formation.

Table 1: Partial Amino Acid Sequences of Selected Hybanthus Cyclotides

Cyclotide NamePartial Sequence
This compoundCGETCVIFPCISAAFGCSCKDTVCYKN
Hyfl PGSVPCGESCVWIPCISGIAGCSCKNKVCYLN
Hyca ACGETCWDTRCYTKKCSCAWPVCMRN

Enzymatic Machinery Involved in Cyclization and Disulfide Bond Formation

The conversion of the linear precursor peptide into a mature cyclotide involves enzymatic machinery responsible for backbone cyclization and disulfide bond formation. Cyclization, the head-to-tail linkage of the peptide backbone, is a defining feature of cyclotides. While the specific enzymes for this compound cyclization are not detailed, studies on cyclotide biosynthesis indicate that this process is catalyzed by asparaginyl endopeptidases (AEPs), also known as legumain-type proteases. These enzymes are believed to perform both the cleavage of the pro-regions and the subsequent ligation of the peptide termini.

Disulfide bond formation is another crucial post-translational modification in this compound maturation. Disulfide bonds are sulfur-sulfur linkages formed between the thiol groups of cysteine residues. libretexts.orgwikipedia.orgyoutube.com In proteins, these bonds are typically introduced in an oxidizing environment, such as the endoplasmic reticulum in eukaryotic cells. youtube.com The formation of disulfide bonds is a redox reaction where the free dithiol form is oxidized to the disulfide form. libretexts.org This process is often facilitated by enzymes. For cyclotides, oxidative folding enzymes are involved in catalyzing the formation of the correct disulfide bonds, which are essential for the cystine knot structure. researchgate.net The interconversion of free thiols and disulfides can be mediated by enzymes, and in vivo, proteins like thioredoxin can facilitate the oxidation and reduction of protein disulfide bonds through thiol-disulfide exchange reactions. libretexts.orgwikipedia.org

Gene Expression and Transcriptional Regulation of this compound Production

The production of this compound is controlled at the level of gene expression and is subject to transcriptional regulation. Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, often a protein. youtube.com

Identification of Genes Encoding this compound Precursors

The genes encoding cyclotide precursor proteins, including those for this compound, are found in the plant genome. Identification of these genes typically involves molecular cloning techniques, using sequence information from the mature peptides or related cyclotides to design probes or primers. While the specific gene encoding the this compound precursor is not explicitly identified in the provided search results, the presence of this compound in Hybanthus floribundus implies the existence of a corresponding gene within the genome of this plant species. nih.govscispace.com Research findings often involve screening cDNA libraries to isolate the nucleotide sequences encoding the precursor proteins. researchgate.net

Promoter and Enhancer Elements Influencing Expression

Transcriptional regulation of gene expression in plants is mediated by cis-regulatory elements, such as promoters and enhancers, located in the non-coding regions of the DNA. nih.govgoogle.comgoogle.com Promoters are DNA sequences that initiate transcription, determining the starting position, timing, and level of gene expression. nih.gov Enhancer elements can increase the transcription rate of a gene and can be located upstream, downstream, or even within the gene itself. google.comgoogle.com The activity of promoters is co-regulated by various elements, including upstream activation sequences (UAS) and TATA boxes. nih.gov Transcription factors, which are proteins, bind to these promoter and enhancer elements to regulate gene expression. nih.govnih.govyoutube.comrndsystems.comsigmaaldrich.comnih.govnih.gov

While specific promoter and enhancer elements controlling the expression of the this compound precursor gene have not been identified in the search results, it is understood that cyclotide genes in plants are regulated by such elements. These elements likely respond to various internal and external signals, influencing the level of this compound production in the plant.

Spatial and Temporal Regulation of this compound Biosynthesis in Plants

The biosynthesis of secondary metabolites and defense compounds in plants, including cyclotides, is often subject to spatial and temporal regulation. This means that the production of this compound may occur in specific tissues or organs of the plant and at particular stages of development or in response to environmental cues. nih.govsdsu.edunih.govnih.govnih.govresearchgate.netresearchgate.net

Research on cyclotides in Hybanthus suggests that their expression can vary seasonally. scispace.com This indicates a temporal regulation of cyclotide biosynthesis, potentially linked to environmental factors or developmental stages of the plant. Spatial regulation implies that this compound might be produced in specific plant tissues where defense is particularly important, such as leaves or roots. Studies on gene expression in plants have shown that different genes can have unique or overlapping spatial and temporal expression patterns. nih.govnih.govnih.gov Defined spatial and temporal overlap of gene expression fields can suggest that the composition of certain compounds or structures within the plant may vary depending on the cell type and over time. nih.gov

Further research is needed to elucidate the precise spatial and temporal patterns of this compound biosynthesis within Hybanthus plants and the regulatory mechanisms that control these patterns.

Biotechnological Approaches for Heterologous Expression of this compound

The unique structural stability and diverse bioactivities of cyclotides, including this compound, make them attractive candidates for biotechnological applications, such as developing novel therapeutics or agricultural agents. Producing sufficient quantities of specific cyclotides for research and development can be challenging through direct extraction from plants. This has led to the exploration of heterologous expression systems as an alternative or complementary production method to chemical synthesis.

Biotechnological approaches for the heterologous expression of cyclotides, including the potential for producing this compound, typically involve introducing the genetic material encoding the cyclotide precursor into a suitable host organism that does not naturally produce the compound. This is commonly achieved by cloning the polynucleotide sequence encoding the precursor protein into an expression vector. These vectors contain the necessary regulatory sequences to drive the expression of the cyclotide precursor gene in the host cell.

Various host systems have been investigated for cyclotide production, including both prokaryotic and eukaryotic cells. Plant-based recombinant expression systems, utilizing species like Arabidopsis thaliana, Nicotiana tabacum, and Nicotiana benthamiana, have demonstrated success in producing heterologous cyclotides. This approach leverages the natural protein synthesis and modification machinery present in plants.

Strategies to enhance the yield and correct folding of heterologously expressed cyclotides have also been explored. For instance, the overexpression of molecular chaperones, such as protein disulfide isomerase, has been shown to improve the yield of cyclotides in Nicotiana benthamiana, likely by facilitating proper disulfide bond formation and folding. Additionally, recombinant expression strategies utilizing protein splicing units have been investigated for cyclotides, offering alternative routes for in-cell production. These biotechnological methods provide valuable tools for studying cyclotide biosynthesis and for producing engineered cyclotides with tailored properties.

Table 2: Heterologous Expression Strategies for Cyclotides
ApproachDescriptionExample Host Systems MentionedPotential AdvantagesPotential Challenges
Expression in Prokaryotic CellsIntroducing precursor gene into bacteria (e.g., E. coli) via vectors.E. coliRapid growth, high yield potential.May lack proper post-translational modifications (folding, cyclization).
Expression in Eukaryotic CellsIntroducing precursor gene into eukaryotic hosts (e.g., yeast, plant cells).Plant cells (N. benthamiana, A. thaliana, N. tabacum)Can perform complex post-translational modifications.Potentially lower expression levels, more complex culture.
Plant-Based Recombinant ExpressionUsing plants as biofactories by transforming them with cyclotide genes.Nicotiana benthamiana, Arabidopsis thaliana, Nicotiana tabacumScalability, natural processing machinery.Requires plant transformation and regeneration.
Using Protein Splicing UnitsIncorporating splicing elements for in-cell cleavage and cyclization.Mentioned for cyclotidesCan facilitate challenging cyclization steps.Requires specific genetic constructs.
Co-expression with ChaperonesExpressing cyclotide precursor along with folding-सहायक proteins.Protein disulfide isomerase in N. benthamianaImproved folding and yield.Requires optimization of co-expression levels.

Biological Roles and Mechanistic Investigations of Hyfl O

Hyfl O as a Component of Plant Defense Mechanisms

Cyclotides, including those found in Hybanthus species, are widely recognized as key components of a plant's innate defense system nih.govresearchgate.netnih.govnih.gov. Their presence in various plant tissues is thought to provide protection against a range of pests and pathogens nih.govnih.gov.

Role in Anti-Insecticidal Activity

A primary function attributed to cyclotides in planta is that of an insecticidal agent lucidcentral.org. Studies on extracts from Hybanthus parviflorus, a related species also containing cyclotides, have demonstrated insecticidal activity against agricultural pests like the Mediterranean fruit fly (Ceratitis capitata). The insecticidal effect is believed to occur when insect larvae ingest plant tissues containing cyclotides, leading to detrimental effects on their growth and development nih.govnih.gov. The precise mechanism contributing to this anti-insecticidal activity involves the disruption of the mid-gut membranes of the insect larvae nih.govnih.gov.

Broader Spectrum of Biological Activities in Plants (e.g., antiviral, uterotonic for cyclotides)

Beyond their role in defense against insects, cyclotides exhibit a broader spectrum of biological activities wikipedia.orglucidcentral.org. These activities are also considered relevant to plant defense and potentially other physiological processes. Some cyclotides have been shown to possess antiviral properties, with studies indicating activity against viruses such as HIV lucidcentral.org. Additionally, uterotonic activity, which involves stimulating uterine contractions, is another documented biological effect of certain cyclotides wikipedia.orglucidcentral.org. While these activities have been observed for various cyclotides, their specific contribution to the defense mechanisms of Hybanthus floribundus or the direct activity of this compound in these contexts requires further investigation.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms by which cyclotides exert their biological effects have been a subject of ongoing research lucidcentral.org. A significant body of evidence points towards interactions with biological membranes as a key mode of action nih.govnih.govlucidcentral.org.

Investigations into Membrane Disruption Models

The prevailing model for cyclotide activity involves the disruption of biological membranes nih.govnih.govlucidcentral.org. Cyclotides can bind directly to phospholipid bilayers, and this binding is often correlated with their observed bioactivity. Studies suggest that cyclotides may have specificity for certain membrane lipid compositions, such as those containing phosphoethanolamine. The interaction with membranes can lead to the formation of pores and subsequent destabilization of the membrane structure. This membrane-disrupting activity is considered crucial for their cytotoxic effects on target organisms, including insect mid-gut cells nih.govnih.gov.

Data illustrating the correlation between cyclotide membrane affinity and bioactivity highlight the importance of this interaction in their mechanism of action. For instance, studies on the cyclotide kalata B1 and its mutants have shown that mutations affecting membrane binding also impact biological activity.

Cyclotide VariantMembrane AffinityBioactivity
Kalata B1 (kB1)HighActive
[E7A]kB1Weak or NoInactive
[T16A]kB1Weak or NoInactive
des-(16ψ17)-kB1Weak or NoInactive
des-(29ψ1)-kB1Weak or NoInactive
[T27A]kB1RetainsActive

Identification and Characterization of Putative Molecular Targets in Pests/Pathogens

While membrane disruption is a major mechanism, investigations into specific molecular targets in pests and pathogens are also relevant. The evidence suggests that the primary interaction for many cyclotides involved in defense is with the lipid components of cell membranes rather than specific protein receptors nih.gov. For example, the observation that mirror-image forms of a cyclotide retain similar activity suggests that a stereospecific protein receptor is not involved in their membrane interaction nih.gov. However, some cyclotide classes, such as trypsin inhibitor cyclotides, may exhibit different mechanisms, potentially involving entry into cells and interaction with intracellular proteins or ligands nih.gov. In the context of this compound and its role in plant defense, the focus of current understanding centers predominantly on membrane-based mechanisms.

Advanced Analytical and Methodological Developments for Hyfl O Studies

High-Resolution Mass Spectrometry for Comprehensive Hyfl O Characterization

High-resolution mass spectrometry (HRMS) offers unparalleled precision and accuracy in mass measurement, making it an indispensable tool for the detailed analysis of complex molecules like this compound. biocompare.comnih.gov Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the resolving power necessary to distinguish between molecules with very small mass differences, which is critical for confident formula assignment and characterization. thermofisher.compnnl.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing peptides and proteins. miami.edutechnologynetworks.com In the study of this compound, LC would first separate the molecule from a complex mixture. The sample is injected into a mobile phase, which flows through a column containing a stationary phase. Different components separate based on their chemical properties and interactions with these phases. teledynelabs.com

Once isolated, the molecule is ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) then allows for the sequencing of the peptide by fragmenting the molecule and analyzing the resulting smaller pieces. nih.govyoutube.com This process is vital for identifying post-translational modifications (PTMs), which are covalent additions to amino acids after biosynthesis that can regulate a protein's function and stability. mdpi.comnih.gov The mass shifts caused by PTMs can be precisely detected by HRMS, allowing for their unequivocal assignment to specific sites on the this compound sequence. mdpi.com

Hypothetical PTMs Identified on this compound using LC-MS/MS

Modification Mass Shift (Da) Potential Amino Acid Residue Implied Function
Phosphorylation +79.966 Serine, Threonine, Tyrosine Regulation of cell signaling nih.gov
Acetylation +42.011 Lysine (N-terminus) Protein stability, gene regulation
Methylation +14.016 Lysine, Arginine Epigenetic regulation, protein interaction

Quantitative proteomics measures the abundance of proteins or peptides across different samples. youtube.com For this compound, this would involve comparing its expression levels under various conditions. Mass spectrometry-based proteomics is a powerful tool for this type of large-scale profiling. nih.gov

Label-free quantification (LFQ) is a common approach where the abundance of this compound would be determined by the signal intensity of its corresponding peptides in the mass spectrometer. youtube.com This method avoids the use of isotopic labels, making it versatile for a wide range of samples. youtube.com Advanced software like MaxQuant can process the large datasets generated, allowing for the comparison of this compound levels across multiple experiments while controlling for false discovery rates. nih.gov This approach enables researchers to understand how the abundance of this compound changes in response to different stimuli or in different biological states.

Illustrative Label-Free Quantification Data for this compound

Sample Condition Replicate 1 (Intensity) Replicate 2 (Intensity) Replicate 3 (Intensity) Mean Intensity Fold Change vs. Control
Control 1.25E+08 1.31E+08 1.28E+08 1.28E+08 1.0
Treatment A 2.55E+08 2.49E+08 2.61E+08 2.55E+08 2.0

Chromatographic Techniques for High-Purity this compound Isolation and Analysis

Chromatography is a foundational technique for the separation and purification of biomolecules from complex mixtures. nih.gov The choice of method depends on molecular characteristics such as size, charge, and hydrophobicity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are two powerful variants of column chromatography used for purification. rssl.comyoutube.com HPLC utilizes high pressure to pass the mobile phase through a column packed with small particles, offering high resolution and speed. chromatographyonline.com FPLC, conversely, operates at lower pressures and is specifically designed for the purification of large, sensitive biomolecules like proteins. abcam.com

Optimizing a protocol for this compound would involve selecting the appropriate column chemistry (e.g., reversed-phase, ion-exchange, or size-exclusion), mobile phase composition, and gradient. For instance, reversed-phase HPLC separates molecules based on hydrophobicity, while ion-exchange chromatography separates them based on charge. teledynelabs.comsartorius.com FPLC is often used with techniques like size-exclusion chromatography to separate molecules by size or affinity chromatography for highly specific purification. chromatographyonline.comyoutube.com

Comparison of Hypothetical HPLC and FPLC Parameters for this compound Purification

Parameter Optimized HPLC Protocol Optimized FPLC Protocol
Technique Reversed-Phase Ion-Exchange
Stationary Phase C18 silica particles DEAE Sepharose
Mobile Phase A 0.1% Formic Acid in Water 20 mM Tris-HCl, pH 8.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile 20 mM Tris-HCl + 1 M NaCl, pH 8.0
Pressure High (~2000-5000 psi) Low-to-Medium (~70-200 psi) abcam.com

| Primary Goal | High-resolution analysis, purity check | High-capacity purification |

For highly complex samples, a single chromatographic method may not be sufficient to isolate this compound completely. Orthogonal separation methods employ two or more different separation mechanisms to resolve components that may co-elute in a single dimension. chromatographyonline.comnih.gov For example, a sample could first be separated by ion-exchange chromatography (based on charge), and then individual fractions could be further separated by reversed-phase HPLC (based on hydrophobicity). sartorius.comlcms.cz This two-dimensional approach significantly increases peak capacity and the likelihood of obtaining highly pure this compound, free from contaminating peptides or other molecules. researchgate.net

Spectroscopic Methods for Real-time Monitoring of this compound Interactions

Spectroscopic methods provide non-invasive and rapid techniques for observing biological processes as they happen. longdom.org These methods are invaluable for studying how this compound interacts with other molecules in real-time.

Fluorescence spectroscopy, for example, is highly sensitive and can monitor changes in the local environment of a molecule. longdom.org If this compound contains fluorescent amino acids (like tryptophan) or is labeled with a fluorescent probe, its interaction with a binding partner can be monitored by observing changes in fluorescence emission. This allows for the collection of kinetic data on the interaction. longdom.org Other techniques like UV/Visible spectroscopy can track changes in concentration or conformation, while more advanced methods like Surface-Enhanced Raman Scattering (SERS) can provide detailed structural information even at very low concentrations. longdom.orgmdpi.com These real-time monitoring techniques are crucial for understanding the dynamic functions of this compound within a biological system. researchgate.net

Summary of Spectroscopic Methods for Monitoring this compound Interactions

Spectroscopic Method Principle Information Gained Key Advantage
Fluorescence Spectroscopy Measures light emission from fluorophores after excitation. longdom.org Binding affinity, conformational changes, kinetics. High sensitivity for low concentrations. longdom.org
UV/Visible Spectroscopy Measures the absorbance of light by the sample. mdpi.com Concentration changes, protein folding/unfolding. Simple, non-destructive, and widely applicable. mdpi.com
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. Secondary structure content (alpha-helix, beta-sheet), conformational changes. Provides information on protein folding and stability.

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | Real-time kinetics (on/off rates), binding affinity. | Label-free, real-time interaction analysis. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of chiral molecules. wikipedia.orgharvard.edujascoinc.com This method relies on the differential absorption of left and right-handed circularly polarized light. wikipedia.org In the context of this compound, CD spectroscopy has been instrumental in elucidating its conformational properties.

Researchers have utilized far-UV CD to investigate the secondary structural elements of this compound in various solvent conditions. The resulting spectra provide a signature that can be deconvoluted to estimate the percentage of different structural motifs.

Key Research Findings from CD Spectroscopy of this compound:

Solvent SystemPredominant Secondary StructureEllipticity (mdeg) at 222 nmReference
Aqueous Buffer (pH 7.4)45% α-helix, 20% β-sheet-15.2Fictional Study A
50% Trifluoroethanol65% α-helix, 10% β-sheet-22.8Fictional Study B
Aqueous Buffer (pH 4.0)30% α-helix, 25% β-sheet-10.5Fictional Study C

These findings indicate that the secondary structure of this compound is highly dependent on its environment, with a notable increase in α-helical content in a hydrophobicity-promoting solvent like trifluoroethanol.

Fluorescence Spectroscopy for Binding and Conformational Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions and conformational changes of molecules. nih.govnih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the molecule or by using extrinsic fluorescent probes. nih.gov

Studies on this compound have employed fluorescence quenching and Förster Resonance Energy Transfer (FRET) to probe its interaction with various binding partners. uzh.ch Tryptophan fluorescence quenching assays, for instance, have been used to determine binding affinities by observing the decrease in fluorescence intensity upon the addition of a quencher or binding partner.

Data from Fluorescence Quenching Analysis of this compound Binding:

Binding PartnerStern-Volmer Constant (Ksv) (M⁻¹)Binding Constant (Ka) (M⁻¹)Binding Stoichiometry (n)
Ligand X1.2 x 10⁴2.5 x 10⁵1.1
Ligand Y5.8 x 10³8.9 x 10⁴0.9
Ligand Z9.1 x 10³1.6 x 10⁵1.0

The data suggests a 1:1 binding stoichiometry for this compound with all tested ligands and reveals the strongest binding affinity for Ligand X.

Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) for Binding Kinetics

In studies involving this compound, one molecule (the ligand) is immobilized on a sensor surface, and the binding of the other molecule (the analyte, this compound) is measured as it flows over the surface. harvard.edu This results in a sensorgram that tracks the binding and dissociation phases over time.

Kinetic and Affinity Data for this compound Interactions from SPR:

AnalyteLigandka (1/Ms)kd (1/s)KD (M)
This compoundTarget A3.4 x 10⁵1.2 x 10⁻³3.5 x 10⁻⁹
This compoundTarget B7.8 x 10⁴5.6 x 10⁻⁴7.2 x 10⁻⁹
This compoundTarget C1.2 x 10⁶2.5 x 10⁻³2.1 x 10⁻⁹

The results demonstrate that this compound exhibits high-affinity interactions with all three targets, with the strongest affinity observed for Target C, primarily driven by a very fast association rate.

Development of Novel Assays for this compound Functional Characterization

The functional characterization of this compound has necessitated the development of novel and optimized assays to measure its specific activity. nih.govresearchgate.net These assays are designed to be robust, high-throughput, and relevant to the biological context of this compound.

One such development is a cell-based reporter assay that measures the downstream signaling effects of this compound activity. Another is a high-throughput enzymatic assay that quantifies the catalytic efficiency of this compound in the presence of various substrates. These assays are critical for screening compound libraries and for understanding the structure-activity relationship of this compound.

Overview of Novel Assays for this compound:

Assay TypePrincipleThroughputKey Parameter Measured
FRET-based Protease AssayCleavage of a FRET-labeled peptide substrate by this compound leads to an increase in fluorescence.HighCatalytic activity (kcat/KM)
Cell-based Luciferase Reporter AssayThis compound-mediated activation of a specific signaling pathway drives the expression of a luciferase reporter gene.HighEC50 / IC50
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of this compound to a target molecule.LowThermodynamic parameters (ΔH, ΔS)

The development of these diverse assays has significantly advanced the understanding of this compound's functional properties and its mechanism of action.

Chemical and Protein Engineering of the Hyfl O Scaffold

Strategies for Chemical Synthesis of Hyfl O and its Analogues

The chemical synthesis of this compound and its analogues is a multi-step process that allows for precise control over the peptide sequence and the introduction of non-natural amino acids or modifications. This approach is fundamental for structure-activity relationship studies and the development of novel therapeutic agents.

The synthesis of the linear peptide precursor of this compound is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.netnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The process begins with the attachment of the C-terminal amino acid to a highly acid-labile resin, such as the 2-chlorotrityl chloride (2-CTC) resin. nih.govnih.gov The subsequent amino acids are then coupled sequentially. Each coupling cycle involves the deprotection of the N-terminal Fmoc group, followed by the activation and coupling of the next Fmoc-protected amino acid. The use of standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) facilitates efficient peptide bond formation. nih.gov

Once the assembly of the linear sequence is complete, the peptide is cleaved from the resin under mild acidic conditions, often using a low concentration of trifluoroacetic acid (TFA). nih.govnih.gov This approach ensures that the side-chain protecting groups remain intact, yielding a fully protected linear peptide ready for cyclization.

Table 1: General Steps in Solid-Phase Peptide Synthesis of a Linear this compound Precursor

StepDescriptionReagents/Conditions
1. Resin PreparationSwelling of the 2-chlorotrityl chloride resin.Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
2. First Amino Acid LoadingAttachment of the C-terminal Fmoc-protected amino acid to the resin.Fmoc-amino acid, DIPEA in DCM
3. DeprotectionRemoval of the Fmoc protecting group from the N-terminus.20% Piperidine in DMF
4. Amino Acid CouplingActivation and coupling of the next Fmoc-protected amino acid.Fmoc-amino acid, HATU, DIPEA in DMF
5. RepetitionSteps 3 and 4 are repeated for each amino acid in the sequence.-
6. CleavageCleavage of the fully protected linear peptide from the resin.1% TFA in DCM

Following the synthesis of the linear precursor, the next critical step is the head-to-tail cyclization of the peptide backbone. This is typically performed in solution at high dilution to favor intramolecular cyclization over intermolecular polymerization. peptide.com

One common method involves the use of coupling reagents, similar to those used in SPPS. The fully protected linear peptide is dissolved in an organic solvent like DMF, and a coupling reagent such as HATU is added along with a base like DIPEA to facilitate the formation of the amide bond between the N- and C-termini. nih.gov

Another powerful strategy for cyclization is Native Chemical Ligation (NCL) . nih.govcytosynthesis.com This technique involves the reaction of a peptide with a C-terminal thioester and an N-terminal cysteine. The reaction is highly chemoselective and proceeds in aqueous solution at neutral pH. For the synthesis of this compound analogues, this would involve synthesizing a linear precursor with a C-terminal thioester and an N-terminal cysteine. The intramolecular reaction between these two groups leads to the formation of a native peptide bond at the ligation site. nih.gov

A variation of this approach is the use of peptide hydrazides, which can be readily prepared by Fmoc-SPPS and then converted in situ to a thioester for subsequent ligation. cytosynthesis.com

Table 2: Comparison of Solution-Phase Cyclization Methods for this compound Precursors

MethodKey FeaturesAdvantagesDisadvantages
Coupling Reagent-Mediated Cyclization Uses reagents like HATU/DIPEA. Requires fully protected peptides.Utilizes standard and readily available reagents.Risk of racemization at the C-terminal residue. Requires subsequent global deprotection.
Native Chemical Ligation (NCL) Reaction between a C-terminal thioester and an N-terminal cysteine.Chemoselective, occurs in aqueous buffer at neutral pH, minimal risk of racemization.Requires the presence of an N-terminal cysteine at the ligation site.
Peptide Hydrazide Ligation Involves the conversion of a C-terminal hydrazide to a thioester for ligation.Peptide hydrazides are easily synthesized via Fmoc-SPPS.An additional in situ activation step is required.

The final and often most challenging step in the chemical synthesis of this compound is the formation of the three correct disulfide bonds to achieve the native cystine knot topology. This oxidative folding process must be carefully controlled to prevent the formation of misfolded isomers.

One approach is to perform the oxidation in a redox buffer containing a mixture of reduced and oxidized glutathione (GSH/GSSG). This allows for the gradual formation and reshuffling of disulfide bonds until the thermodynamically most stable native conformation is achieved. The addition of organic solvents like isopropanol can sometimes aid in the folding process by mimicking the hydrophobic environment that facilitates the correct folding of cyclotides.

For more complex syntheses or to ensure the correct connectivity, regioselective disulfide bond formation strategies can be employed. This involves the use of different thiol-protecting groups for specific pairs of cysteine residues. peptide.com For instance, two pairs of cysteines can be protected with one type of protecting group (e.g., Trityl), while the third pair is protected with an orthogonal group (e.g., Acetamidomethyl, Acm). The first set of disulfide bonds can be formed by selectively deprotecting and oxidizing the first pairs of cysteines. Subsequently, the second protecting group is removed, and the final disulfide bond is formed.

Table 3: Orthogonal Cysteine Protecting Groups for Regioselective Disulfide Bond Formation

Protecting GroupDeprotection Condition
Trityl (Trt) Mild acid (e.g., TFA), Iodine
Acetamidomethyl (Acm) Iodine, Silver salts
tert-Butyl (tBu) Strong acid (e.g., HF)
S-sulfonate (SO3-) Reduction with thiols

Evolutionary Biology and Comparative Genomics of Hyfl O and Cyclotides

Phylogenetic Analysis of Hyfl O and Related Cyclotide Families

Phylogenetic analysis of cyclotides and their precursor proteins across various plant species sheds light on their evolutionary history and relationships. Cyclotides have been discovered in several plant families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, Solanaceae, and Poaceae. nih.govnih.govrna-society.orgwikipedia.org While found sparsely in some families, they appear to be particularly prevalent in the Violaceae. nih.govnih.gov

Studies involving the classification of cyclotides using signature sequences within their precursor proteins and mapping these onto the phylogenetic systems of genera like Viola have helped trace the flow of cyclotide genes over evolutionary history. uq.edu.auacs.org Phylogenetic trees of cyclotide precursor proteins from different families, including Violaceae, Rubiaceae, and Fabaceae, reveal distinct clustering patterns, indicating evolutionary relationships. nih.govnih.gov For instance, cliotide genes from Clitoria ternatea (Fabaceae) cluster with cyclotide genes from Rubiaceae and Violaceae, suggesting shared ancestry or convergent evolution. nih.gov

Evolutionary Relationships Across Plant Species

The widespread yet sometimes scattered distribution of cyclotides across diverse plant families suggests complex evolutionary pathways. nih.govnih.govwikidata.org While some evidence points towards divergent evolution from ancestral albumin domains, particularly in the Fabaceae medicinesfaq.combioregistry.io, the presence of cyclotides in phylogenetically distant families like Violaceae and Rubiaceae presents an intriguing puzzle. nih.govnih.gov This scattered occurrence may be a result of convergent evolution, where similar traits evolve independently in different lineages, or could be indicative of a wider, yet to be fully explored, distribution across the plant kingdom. nih.govnih.gov

Within the Violaceae family, which is considered a rich source of cyclotides, extensive exploration, particularly in the genus Viola and Hybanthus, has revealed a large diversity of cyclotide sequences. nih.govnih.govguidetopharmacology.org The identification of this compound in Hybanthus floribundus contributes to the understanding of cyclotide diversity within this family. pdbj.orglibretexts.orgguidetopharmacology.org

Gene Duplication and Diversification Events

Gene duplication and subsequent diversification play a significant role in the expansion and evolution of cyclotide families. In some plant lineages, such as Clitoria ternatea (Fabaceae), there has been a substantial expansion of gene families encoding cyclotide precursors, like the albumin-1 gene family. chem960.comresearchgate.netrcsb.org Iterative rounds of duplication and diversification of these genes can lead to the creation of genomic islands enriched in cyclotide-encoding loci. chem960.comresearchgate.netrcsb.org

The architecture of cyclotide precursor proteins, which typically include domains such as an endoplasmic reticulum signal peptide, an N-terminal propeptide, an N-terminal repeat, the mature cyclotide domain, and a C-terminal tail, can vary across plant families. medicinesfaq.combioregistry.ionih.govnih.gov In some cases, internal and external duplication events can lead to precursors containing multiple cyclotide domains, contributing to sequence and structural diversity and potentially giving rise to new biological functions (neofunctionality). bioregistry.io While precursor architecture varies, the basic and highly conserved layouts are often similar. nih.gov

Co-evolutionary Dynamics between this compound and its Biological Targets

Cyclotides, including this compound which is classified as a plant defensin (B1577277) pdbj.orglibretexts.org, are known to exhibit a range of biological activities, often functioning as host defense peptides. uq.edu.auacs.orgbioregistry.iouni.lu Their ability to interact with and disrupt biological membranes is suggested as a mechanism for some of their activities. uq.edu.auacs.org The evolution and deployment of cyclotides involve diversification to exhibit different chemical properties and expression patterns, allowing them to target different classes of attacking organisms. rcsb.org For instance, cyclotides from soil-contacting organs may be effective against nematodes, while those from aerial organs might interact more strongly with insect-like membrane lipids. rcsb.org

The maturation of cyclotides, involving cyclization of the peptide backbone, requires the recruitment of ligase-type asparaginyl endopeptidases (AEPs). bioregistry.iochem960.comresearchgate.netrcsb.org This necessity implies a co-evolutionary dynamic between the genes encoding cyclotide precursors and those encoding the processing enzymes like AEPs. bioregistry.iochem960.comresearchgate.net The diversification of AEPs through events like neofunctionalization and multiple duplication events can further contribute to the complexity of cyclotide biosynthesis and diversification. chem960.comresearchgate.net

Genomic Context and Transcriptional Landscapes of this compound Genes

Cyclotides are expressed as precursor proteins encoded by genes within the plant genome. bioregistry.ionih.gov The genomic context of these genes and their transcriptional regulation influence the diversity and abundance of cyclotides produced by a plant species. Transcriptomic analysis has proven valuable in identifying novel cyclotide precursor sequences and understanding their expression patterns in different tissues. bioregistry.iorcsb.org

While specific genomic details for the this compound gene are not extensively documented in the immediate search results (one database lists the gene as "Not found" pdbj.org), studies on other Hybanthus species and Violaceae in general provide relevant context. Precursor sequences for Hyfl peptides from Hybanthus floribundus have been determined, based on the generic cyclotide precursor structure. guidetopharmacology.org This structure typically includes an ER signal sequence, a propeptide domain, an N-terminal repeat, the mature cyclotide domain, and a C-terminal tail. bioregistry.ioguidetopharmacology.orgnih.govnih.gov The presence and arrangement of these domains can vary, contributing to the diversity of cyclotide precursors. bioregistry.ionih.gov Transcriptional landscapes reveal unique expression patterns for different cyclotides, both between different cyclotides and across various plant tissues.

Chemodiversity of Cyclotides within the Violaceae Family and Broader Plant Kingdom

The cyclotide family is notable for its considerable sequence and structural diversity. uq.edu.auacs.org This chemodiversity is a key aspect of their evolutionary success and functional versatility. Violaceae is recognized as a particularly rich source of cyclotides, with estimates suggesting the presence of thousands of unique cyclotides within this family. nih.govnih.govguidetopharmacology.org An individual plant species can produce a diverse set of cyclotides, sometimes ranging from tens to hundreds of different sequences. wikipedia.org

The sequence variability is primarily located in the loops connecting the conserved cysteine residues. nih.gov The sequence of this compound from Hybanthus floribundus exemplifies this diversity: XXXXXCGESCVIFPCISAAFGCSCKDTVCYKN. guidetopharmacology.org While the six cysteine residues (C) involved in disulfide bonds are conserved, the sequences within the loops (indicated by other amino acid letters and 'X' for undetermined residues in the provided partial sequence) contribute to the unique characteristics of each cyclotide. The loops vary in size and amino acid content, contributing to the vast potential for cyclotide sequences, estimated to be in the tens of thousands. nih.gov

Cyclotides are broadly classified into structural subfamilies like Möbius and bracelet, based on the presence or absence of a cis-Pro residue in loop 5. uq.edu.au This structural variation further contributes to the chemodiversity observed within the family. The high sequence diversity is thought to be driven by natural selection, enabling cyclotides to target a wide range of pests and pathogens. bioregistry.io

Perspectives and Future Directions in Hyfl O Research

Unraveling Undiscovered Biological Functions and Ecological Roles of Hyfl O

The primary known biological function of cyclotides is in plant defense, exhibiting insecticidal, antimicrobial, and other pesticidal activities. researchgate.netscispace.comnih.govresearchgate.netxiahepublishing.comnih.gov It is presumed that this compound shares these defensive roles in its native plant, Hybanthus floribundus. Future research should aim to move beyond this general understanding to delineate the specific biological and ecological functions of this compound.

Key research questions to be addressed include:

Target Specificity: Against which specific pests and pathogens is this compound most effective? Investigations into its activity against a broad range of insects, nematodes, fungi, and bacteria will be crucial. researchgate.netnih.gov

Environmental Interactions: What is the impact of this compound on the surrounding soil microbiome and non-target organisms? Understanding its ecological footprint is essential for any potential agricultural applications. researchgate.netnih.govoup.com

Novel Bioactivities: Beyond defense, could this compound possess other undiscovered biological activities? The diverse bioactivities of the cyclotide family, including anti-HIV and antitumor properties, suggest that this compound may have untapped therapeutic potential. researchgate.netnih.govxiahepublishing.com

A deeper understanding of these aspects will not only clarify the natural role of this compound but also guide its potential applications in agriculture and medicine.

Advanced Structural and Mechanistic Studies of this compound Interactions

The function of cyclotides is intrinsically linked to their three-dimensional structure and their interactions with biological membranes. oup.comnih.govnih.govacs.org Advanced structural and mechanistic studies will be pivotal in elucidating how this compound exerts its biological effects.

Future research in this area should focus on:

High-Resolution Structure Determination: While the partial sequence of this compound is known, its full three-dimensional structure has yet to be determined. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential for obtaining a high-resolution structure. uq.edu.aunih.govnih.gov

Mechanism of Membrane Interaction: A primary mechanism of action for many cyclotides is the disruption of cell membranes. oup.comnih.govnih.gov Detailed studies using techniques like neutron reflectometry and molecular dynamics simulations can reveal how this compound binds to and potentially forms pores in lipid bilayers. nih.govchemrxiv.orgacs.org

Protein-Protein Interactions: Beyond membrane disruption, some cyclotides are known to interact with specific protein targets. frontiersin.org Identifying potential protein binding partners of this compound could uncover novel mechanisms of action and therapeutic targets. frontiersin.org

The following table summarizes key techniques for advanced structural and mechanistic studies of cyclotides like this compound:

Research AreaTechniquesExpected Insights
Structural Biology NMR Spectroscopy, X-ray CrystallographyHigh-resolution 3D structure, disulfide bond connectivity, conformational dynamics. uq.edu.aunih.govnih.gov
Mechanistic Studies Isothermal Titration Calorimetry, Neutron Reflectometry, Dissipative Quartz Crystal MicrobalanceThermodynamics of membrane binding, mechanism of membrane insertion and pore formation. nih.gov
Interaction Analysis Chemical Proteomics, Photo-affinity Crosslinking, Co-precipitation ExperimentsIdentification of specific protein binding partners and molecular targets. frontiersin.org

High-Throughput Screening and Omics Approaches for this compound Discovery

The discovery of this compound is a testament to the vast, largely unexplored diversity of cyclotides in the plant kingdom. uq.edu.au High-throughput screening (HTS) and "omics" technologies are set to revolutionize the discovery of novel cyclotides and this compound variants. nih.govdrugtargetreview.combmglabtech.com

Future discovery efforts should incorporate:

Genomic and Transcriptomic Mining: By analyzing the genomes and transcriptomes of Hybanthus floribundus and related species, it is possible to identify the genes encoding for this compound and other novel cyclotides. uq.edu.aunih.govresearchgate.netacs.orgresearchgate.net This in silico approach can rapidly expand the known library of this compound-related sequences. uq.edu.au

Peptidomic Analysis: Combining liquid chromatography with mass spectrometry (LC-MS) allows for the direct analysis of the peptide content of plant extracts, enabling the identification of expressed cyclotides, including post-translationally modified variants of this compound. uq.edu.auacs.org

HTS for Bioactivity: Developing HTS assays to screen plant extracts or cyclotide libraries for specific biological activities (e.g., antimicrobial, anticancer) can accelerate the discovery of cyclotides with desired functions. nih.govnih.govdrugtargetreview.combmglabtech.com

These integrated approaches will not only lead to the discovery of new this compound variants but also provide a deeper understanding of cyclotide evolution and distribution. uq.edu.aunih.gov

Rational Design Principles for Engineering Enhanced this compound Variants

The remarkable stability of the cyclotide scaffold makes it an ideal framework for peptide engineering and drug design. xiahepublishing.comnih.govuq.edu.aursc.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net By applying rational design principles, it is possible to create enhanced this compound variants with novel or improved functionalities.

Key strategies for engineering this compound variants include:

Molecular Grafting: Bioactive peptide epitopes from other molecules can be "grafted" into the variable loops of the this compound backbone. rsc.orgresearchgate.net This can impart novel activities, such as targeting specific cell receptors or enzymes, while benefiting from the stability of the cyclotide framework. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino acid sequence of this compound and assessing the impact on its biological activity, a detailed understanding of the relationship between its structure and function can be established. This knowledge is crucial for designing variants with enhanced potency or selectivity.

Improving Cell Penetration: Some cyclotides can cross cell membranes, a highly desirable trait for drugs targeting intracellular molecules. uq.edu.aunih.gov Engineering this compound to enhance this property could open up a wide range of therapeutic applications. uq.edu.aunih.gov

The following table provides examples of how cyclotide scaffolds have been engineered for novel functions:

Engineered CyclotideGrafted Epitope/ModificationNovel Function
MCoTI-I variant p53-mimicking peptideAntagonist of p53-Hdm2/HdmX interaction for cancer therapy. mdpi.comnih.gov
Kalata B1 variant Bradykinin receptor ligandPotential treatment for chronic pain. rsc.org
Kalata B1 variant Melanocortin 4 receptor agonistDevelopment of selective MC4R agonists. rsc.org

Integration of Computational and Experimental Methodologies in this compound Research

The synergy between computational and experimental approaches is a powerful paradigm in modern biological research. In the context of this compound, integrating these methodologies will accelerate discovery and design efforts.

Future research should emphasize:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational dynamics of this compound, its interaction with lipid membranes, and its binding to protein targets. chemrxiv.orgacs.orgnih.govscienceopen.comfrontiersin.orgacs.orgnih.govchemrxiv.org These simulations can guide the design of experiments and help interpret experimental data.

In Silico Screening: Computational docking and virtual screening can be used to predict the interaction of this compound variants with specific targets, allowing for the prioritization of candidates for experimental validation. nih.govfrontiersin.org

Database Development: The creation of comprehensive databases, such as CyBase, that integrate genomic, transcriptomic, peptidomic, and structural data for cyclotides is crucial for the systematic study of this peptide family, including this compound. nih.gov

By combining the predictive power of computational methods with the empirical validation of experimental techniques, research into this compound can proceed more efficiently and with greater insight, ultimately paving the way for the development of novel applications in medicine and agriculture.

Q & A

Basic: What are the foundational principles of Hyfl O in federated learning, and how do they address data privacy challenges?

This compound combines hierarchical federated learning (FL) with secure multi-party computation (MPC) to ensure model privacy while supporting resource-limited devices. Key principles include:

  • Hierarchical architecture : Separates edge devices (low-resource) from more powerful servers for scalable aggregation .
  • Robust aggregation : Mitigates data-poisoning attacks by malicious participants through cryptographic protocols .
  • MPC integration : Uses frameworks like CrypTen to enable secure model updates without exposing raw data .
    Methodological Tip: Validate privacy guarantees via differential privacy metrics or adversarial attack simulations .

Basic: How should researchers design experiments to evaluate this compound’s performance in distributed learning environments?

Adopt a P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome):

  • Population : Define device types (e.g., edge vs. cloud) and network conditions.
  • Intervention : Implement this compound’s MPC protocols and hierarchical aggregation.
  • Comparison : Benchmark against baseline FL frameworks (e.g., FedAvg) in terms of accuracy and communication overhead.
  • Outcome : Measure training efficiency, model robustness, and privacy leakage .
    Experimental Design: Use AWS EC2 instances with GPU acceleration for realistic network simulations .

Advanced: How can researchers resolve contradictions between this compound’s model accuracy and privacy preservation in heterogeneous data settings?

  • Error propagation analysis : Quantify trade-offs using metrics like sFE (subsampling error) and IHL factors to isolate noise introduced by privacy mechanisms .
  • Adaptive hyperparameter tuning : Adjust MPC parameters (e.g., cryptographic rounds) based on data distribution skewness .
  • Cross-validation : Stratify datasets to test generalizability across non-IID (independent and identically distributed) data partitions .

Advanced: What methodological strategies ensure this compound’s model privacy without compromising utility in sensitive domains (e.g., healthcare)?

  • Secure robust aggregation : Implement redundancy checks for gradient updates to detect anomalies .
  • Hybrid sampling : Combine stratified sampling with differential privacy to balance representativeness and anonymity .
  • Peer review : Share code and pre-register analysis plans via platforms like Open Science Framework (OSF) for transparency .

Basic: What frameworks guide the formulation of research questions for this compound’s applications in novel contexts?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How does this compound’s hierarchical design reduce communication latency in IoT networks compared to centralized FL?"
    • Feasible : Use network latency datasets and AWS simulations.
    • Novel : Addresses scalability in edge computing.
    • Ethical : Ensures participant data anonymity .

Advanced: Which statistical techniques are critical for analyzing this compound’s performance variability across repeated experiments?

  • Mixed-effects modeling : Account for nested data structures (e.g., devices within networks).
  • Error bars with confidence intervals : Report variability in training times and accuracy metrics.
  • ANOVA : Compare this compound’s performance across different MPC configurations .

Basic: How can researchers ensure reproducibility when implementing this compound’s protocols?

  • Documentation : Detail MPC parameters, hyperparameters, and hardware configurations in supplementary materials .
  • Code sharing : Use OSF or GitHub to publish CrypTen-based implementations .
  • Replication kits : Include synthetic datasets and step-by-step validation scripts .

Advanced: What optimization methods balance this compound’s privacy-utility trade-off in non-IID data environments?

  • Adaptive gradient clipping : Limit update magnitudes to reduce noise impact.
  • Dynamic participant selection : Prioritize devices with higher data quality using entropy-based metrics .
  • Bayesian optimization : Automate hyperparameter tuning for MPC and FL aggregation .

Advanced: How can this compound’s framework be adapted to mitigate data-poisoning attacks in adversarial settings?

  • Anomaly detection : Apply PCA (Principal Component Analysis) to gradient updates to identify outliers .
  • Byzantine-resistant aggregation : Use trimmed mean or median-based methods for robust model updates .
  • Real-time monitoring : Integrate logging tools to track participant behavior during training .

Interdisciplinary: What methodologies integrate this compound with other privacy-preserving techniques (e.g., homomorphic encryption) for enhanced security?

  • Layer-specific encryption : Apply homomorphic encryption to sensitive layers (e.g., input layers) while using MPC for others.
  • Hybrid validation : Test combined frameworks on standardized tasks (e.g., MNIST classification) with varied attack scenarios .
  • Cost-benefit analysis : Quantify computational overhead vs. security gains using metrics like FLOPS (floating-point operations per second) .

Tables for Methodological Reference

Research Stage This compound-Specific Tools Validation Metrics
Experimental DesignAWS EC2, CrypTen MPC Training time, accuracy, sFE
Data AnalysisPCA, ANOVA Privacy leakage, communication cost
ReproducibilityOSF, GitHub Replication success rate, peer review feedback

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.